molecular formula C28H20ClN3O4 B2842161 6-chloro-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 831185-22-9

6-chloro-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No.: B2842161
CAS No.: 831185-22-9
M. Wt: 497.94
InChI Key: FTPMYVVAUKIMHS-UHFFFAOYSA-N
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Description

6-chloro-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C28H20ClN3O4 and its molecular weight is 497.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound is synthesized as part of a series of pyridine and fused pyridine derivatives. For instance, 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitile, a related compound, is converted into 6-amino and 6-hydrazido derivatives through reactions with ammonium acetate and hydrazine hydrate. These derivatives are further reacted to produce pyrido [2,3-d] pyrimidine derivatives (Al-Issa, 2012).
  • Another study involved regioselective condensation of alkylidenephosphoranes with bifunctionalized compounds, leading to new approaches in synthesizing fused O- and N-heterocycles, which is relevant to the chemical structure of interest (Abdou et al., 2005).

Potential Applications

  • A study on 4-Hydroxy Quinolinone Derivatives, which are structurally similar to the compound , investigated their use as antioxidants in lubricating greases. These derivatives showed significant effects in reducing total acid number and oxygen pressure drop in lubricating greases (Hussein et al., 2016).
  • Compounds synthesized from Visnaginone, which bear structural similarities, have been studied for potential bioactive properties. These studies involved the formation of various derivatives with potential pharmacological interest (Abdel Hafez et al., 2001).
  • A related study on TMSCl–NaI-mediated reactions of aryl azides with cyclic enol ethers led to the efficient synthesis of 1,2,3,4-tetrahydroquinoline derivatives, a class of compounds that includes the compound . This method showcased potential in synthesizing important structural components of various natural products (Kamal et al., 2007).

Properties

IUPAC Name

6-chloro-3-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-1-methyl-4-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20ClN3O4/c1-31-21-12-11-18(29)15-19(21)25(17-7-3-2-4-8-17)26(28(31)34)20-16-22(23-9-5-13-35-23)32(30-20)27(33)24-10-6-14-36-24/h2-15,22H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPMYVVAUKIMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)C3=NN(C(C3)C4=CC=CO4)C(=O)C5=CC=CO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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